molecular formula C16H23N3O4 B2628535 1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 923095-67-4

1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2628535
CAS No.: 923095-67-4
M. Wt: 321.377
InChI Key: NFEIWVBCAAYJRP-UHFFFAOYSA-N
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Description

1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
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Scientific Research Applications

Molecular Rearrangements and Derivatives

  • Rearrangement to New Indole and Imidazolinone Derivatives : A study explored the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to the formation of indol-3-yl-ureas and imidazolinone derivatives. This process highlights the synthetic versatility of urea-based compounds in creating bioactive molecules (Klásek et al., 2007).

DNA Interaction and Biological Activity

  • Interaction with DNA : Another research focused on the interaction of Schiff bases containing urea derivatives with DNA, showing potential for designing molecules with specific biological activities. These interactions were characterized using various spectroscopic methods, indicating an intercalative mode of binding to DNA, which is essential for the development of new therapeutic agents (Ajloo et al., 2015).

Synthesis and Applications in Materials Science

  • Synthesis of Aliphatic Hydroxyethyl-substituted Ureas : The synthesis of hydroxyalkyl-substituted ureas demonstrates their importance in high-molecular-weight compound chemistry, such as modifying epoxy and urethane polymers to improve performance. This research underlines the compound's utility in materials science, offering insights into the adaptability and functionalization of urea derivatives for specific applications (Ignat’ev et al., 2015).

Antiproliferative and Antioxidant Activities

  • Biological Evaluation of Urea Derivatives : Studies on urea and bis-urea derivatives, including their synthesis and biological evaluation, revealed their antiproliferative effects against various cancer cell lines. These derivatives exhibited selective toxicity, especially against breast carcinoma cells, indicating their potential as lead compounds in anticancer drug development. Additionally, some compounds showed significant antioxidant activity, suggesting a dual role in therapeutic applications (Perković et al., 2016).

Coordination Chemistry and Catalysis

  • Dinickel(II) Complexes with Urea Coordination : Research into dinickel(II) complexes involving urea-coordinated binucleating ligands reveals the structural and magnetic properties of these compounds. Such studies contribute to our understanding of coordination chemistry and the potential applications of these complexes in catalysis, material science, and possibly as models for biological systems (Mochizuki et al., 2013).

Properties

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-23-11-8-19-12-14(13-4-2-3-5-15(13)19)17-16(22)18(6-9-20)7-10-21/h2-5,12,20-21H,6-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIWVBCAAYJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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